2-(4-Benzylpiperazin-1-yl)pyridin-3-amine
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Overview
Description
2-(4-Benzylpiperazin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a benzylpiperazine moiety. This structural motif is common in molecules with potential biological activity, particularly in the realm of receptor binding where such compounds can act as ligands .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions including reductive amination, amide hydrolysis, and N-alkylation. For instance, the synthesis of pyrazolo[1,5-α]pyridines, which share structural similarities with 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine, was achieved from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde . Another related synthesis involves the oxidative C–H functionalization strategy using hypervalent iodine to produce N-(pyridin-2-yl)benzo[d]thiazol-2-amines .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine has been characterized using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. These methods provide detailed information about the geometric parameters and the molecular conformation, which is often stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
Compounds with a benzylpiperazine moiety can participate in various chemical reactions. For example, the nucleophilic substitution reaction was used to synthesize a compound where 1-methylpiperazine was reacted with a 2-bromo analogue . The reactivity of such compounds can be further explored through in vitro receptor binding assays to determine their potential as ligands for biological receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine can be deduced from experimental measurements and theoretical calculations. Density functional theory (DFT) is often used to optimize the molecular geometry and to predict properties such as vibrational wavenumbers, chemical shifts, and molecular electrostatic potential. These properties are crucial for understanding the interaction of the compound with biological targets .
Scientific Research Applications
Receptor Binding and Potential Ligand Properties
- 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine has been studied for its receptor binding properties, particularly as a potential dopamine D4 receptor ligand. The synthesis process involves reductive amination, amide hydrolysis, and N-alkylation, showing affinity constants for various dopamine receptors (Li Guca, 2014).
Chemistry and Molecular Interactions
- The compound has been part of the study on 2-aminopyrimidines as histamine H4 receptor ligands. This research involves optimizing potency and investigating the compound's potential for anti-inflammatory and antinociceptive activities in animal models (R. Altenbach et al., 2008).
Corrosion Inhibition Properties
- In the field of materials science, derivatives of 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine have been investigated for their corrosion inhibition capabilities in hydrochloric acid, demonstrating significant efficacy and showcasing the compound's utility in industrial applications (H. Ashassi-Sorkhabi et al., 2005).
Alzheimer's Disease Research
- A novel class of 2,4-disubstituted pyrimidines, including this compound, was evaluated for dual cholinesterase and amyloid-β (Aβ)-aggregation inhibition, targeting multiple pathological routes in Alzheimer's disease (T. Mohamed et al., 2011).
Antimicrobial Applications
- Research into new pyridine derivatives, including 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine, has highlighted their potential in antimicrobial applications. These studies focus on the synthesis and evaluation of their effectiveness against various bacterial and fungal strains (N. Patel et al., 2011).
Anticancer Potential
- The compound has been included in studies aiming to synthesize molecules with enhanced biological activities, particularly focusing on anticancer properties against prostate cancer cells. This involves hybridizing the compound with other heterocycles (S. Demirci & N. Demirbas, 2019).
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-7-4-8-18-16(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQUBJBSRNMBSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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